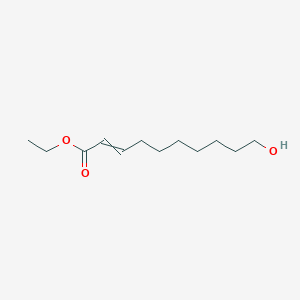

Ethyl 10-hydroxydec-2-enoate

Übersicht

Beschreibung

Ethyl 10-hydroxydec-2-enoate is a useful research compound. Its molecular formula is C12H22O3 and its molecular weight is 214.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Ethyl 10-hydroxydec-2-enoate, a derivative of 10-hydroxy-2-decenoic acid (10-HDA), is recognized for its diverse biological activities, particularly in health and therapeutic applications. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Overview of this compound

This compound is primarily derived from royal jelly, a substance produced by honeybees that has been shown to possess numerous health benefits. The compound exhibits various biological properties, including antitumor , anti-inflammatory , antioxidant , and antimicrobial activities.

Antitumor Activity

Recent studies have highlighted the antitumor effects of 10-HDA on various cancer cell lines. For instance:

- Cell Lines Tested :

- Colon cancer cells

- A549 human lung cancer cells

- SU-DHL-2 lymphoma cells

The inhibitory concentration (IC50) values for SU-DHL-2 cells were determined to be approximately 496.8 μg/mL after a 24-hour incubation period, indicating significant cytotoxicity at relatively high concentrations .

Table 1: Antitumor Effects of this compound

| Cell Line | IC50 (μg/mL) | Notes |

|---|---|---|

| SU-DHL-2 | 496.8 | Significant cytotoxicity observed |

| A549 | ~1000 | Lower specificity compared to tumor cells |

| Normal Human Fibroblasts | >1000 | No cytotoxicity at tested concentrations |

Antioxidant Activity

10-HDA has been shown to scavenge hydroxyl free radicals effectively. In one study, it demonstrated a scavenging rate exceeding 20% at a concentration of 2% (g/ml), which contributed to enhanced cell viability in vascular smooth muscle cells subjected to oxidative stress .

Anti-inflammatory Effects

The compound has been observed to reduce inflammatory markers and enhance the production of protective proteins in cells exposed to inflammatory stimuli. It also plays a role in protecting against oxidative damage by modulating cellular pathways involved in inflammation and stress response .

- Free Radical Scavenging : this compound neutralizes reactive oxygen species (ROS), thereby protecting cellular structures from oxidative damage.

- Protein Expression Modulation : Proteomic analyses revealed that treatment with 10-HDA led to significant changes in protein expression related to metabolism and cellular repair mechanisms .

- Gene Regulation : The compound downregulates genes associated with inflammation and upregulates those involved in cell survival and metabolism, suggesting a multifaceted mechanism of action .

Study on Lifespan Extension in Caenorhabditis elegans

A notable study demonstrated that dietary supplementation with 10-HDA extended the lifespan of C. elegans independent of insulin-like signaling pathways. This suggests potential applications for longevity and metabolic health .

Antimicrobial Properties

In research focusing on Staphylococcus aureus, 10-HDA was found to inhibit biofilm formation and reduce hemolytic activity, indicating its potential as a natural antimicrobial agent .

Wissenschaftliche Forschungsanwendungen

Biological Activities

10-HDA exhibits a range of biological activities, including:

- Antioxidant Properties : Research indicates that 10-HDA can scavenge hydroxyl free radicals (- OH), which are highly reactive and can cause cellular damage. A study demonstrated that 10-HDA significantly enhanced the viability of vascular smooth muscle cells (VSMCs) exposed to oxidative stress by reducing malondialdehyde production and increasing glutathione levels, thereby protecting against oxidative damage .

- Anti-inflammatory Effects : 10-HDA has shown potential in mitigating inflammatory responses. Its ability to modulate immune responses suggests applications in treating inflammatory diseases .

- Antimicrobial Activity : The compound has been reported to possess antibacterial properties, making it a candidate for use in food preservation and as an additive in health products .

Nutritional Applications

Research has indicated that 10-HDA may play a role in enhancing health through dietary supplementation:

- Lifespan Extension : In studies involving Caenorhabditis elegans, 10-HDA was found to extend lifespan through mechanisms independent of insulin-like signaling pathways. This suggests its potential as a dietary supplement for promoting longevity .

- Cellular Health : The cytoprotective effects of 10-HDA against oxidative stress highlight its potential use in nutritional formulations aimed at improving cellular health and longevity .

Cosmetic Applications

The cosmetic industry is increasingly interested in the properties of 10-HDA:

- Skin Health : Due to its antioxidant and anti-inflammatory properties, 10-HDA is being explored for use in skincare products aimed at reducing signs of aging and promoting skin repair . Studies have shown that it can enhance collagen production in dermal fibroblasts, which is crucial for maintaining skin elasticity and appearance .

Case Study 1: Vascular Health

A study investigated the effects of 10-HDA on VSMCs subjected to oxidative stress. The results showed that treatment with 10-HDA led to increased cell viability and reduced oxidative damage markers, indicating its potential as a therapeutic agent for vascular health maintenance .

| Parameter | Control Group | 10-HDA Treatment |

|---|---|---|

| Cell Viability (%) | 50 | 85 |

| Malondialdehyde Production (µM) | 30 | 15 |

| Glutathione Levels (µM) | 5 | 20 |

Case Study 2: Lifespan Extension in C. elegans

In a lifespan study using C. elegans, researchers found that exposure to 10-HDA significantly increased the mean lifespan of the organisms compared to controls.

| Genotype | Treatment | Mean Lifespan (days) | % Change |

|---|---|---|---|

| N2 | Control | 34.8 | - |

| N2 | 10-HDA (25 µM) | 38.7 | +11 |

Eigenschaften

IUPAC Name |

ethyl 10-hydroxydec-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O3/c1-2-15-12(14)10-8-6-4-3-5-7-9-11-13/h8,10,13H,2-7,9,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTWVYZGTGDBYKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60853054 | |

| Record name | Ethyl 10-hydroxydec-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60853054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57221-93-9 | |

| Record name | Ethyl 10-hydroxydec-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60853054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.